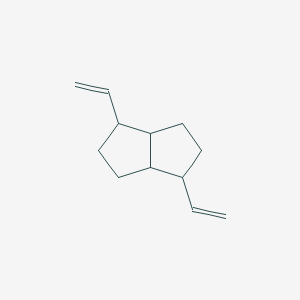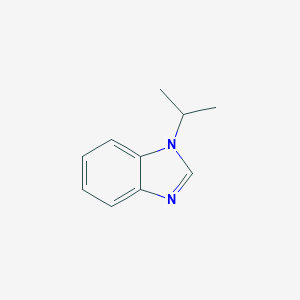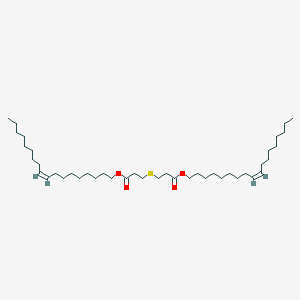
1-Deuteriocyclopropane-1-carboxylic acid
概要
説明
Cyclopropane-1-D1-carboxylic acid is a deuterated analog of cyclopropane-1-carboxylic acid Deuterium, a stable isotope of hydrogen, replaces one hydrogen atom in the cyclopropane ring
科学的研究の応用
Cyclopropane-1-D1-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Deuterated compounds often exhibit altered metabolic profiles, making them useful in drug development.
Isotope Labeling: Deuterium labeling is used in mechanistic studies to trace reaction pathways and understand reaction mechanisms.
作用機序
Target of Action
1-Deuteriocyclopropane-1-carboxylic acid (also known as Cyclopropane-1-carboxylic Acid-d1) is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are involved in the synthesis and oxidation of ACC, respectively .
Mode of Action
The compound interacts with its targets, ACSs and ACOs, to influence the biosynthesis of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . This interaction results in changes in the levels of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Biochemical Pathways
The affected biochemical pathway is the ethylene biosynthesis pathway. The biosynthesis of ethylene starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACS, and ACC is oxidized to ethylene by ACO . This pathway is regulated by developmental, hormonal, and environmental cues .
Result of Action
The action of this compound results in changes in the levels of ethylene in plants. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . These include germination, leaf and flower senescence and abscission, fruit ripening, and responses to various stresses .
Action Environment
The action of this compound is influenced by various environmental factors. The rate of ACC formation, and thus ethylene production, differs in response to developmental, hormonal, and environmental cues
生化学分析
Biochemical Properties
1-Deuteriocyclopropane-1-carboxylic acid interacts with several enzymes and proteins. It is converted from SAM by ACC synthases, a member of the pyridoxal-5′-phosphate (PLP) dependent aminotransferases . This conversion is the first committed and generally rate-limiting step in ethylene biosynthesis . The interaction between this compound and these enzymes is crucial for the production of ethylene .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor to the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . Therefore, the presence of this compound indirectly impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ethylene. This process starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to this compound by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while this compound is oxidized to ethylene by ACC oxidase .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in ethylene production. The rate of this compound formation differs in response to developmental, hormonal, and environmental cues
Metabolic Pathways
This compound is involved in the ethylene biosynthesis pathway . It is converted from SAM, which is derived from the amino acid methionine . This conversion is catalyzed by ACC synthase . The resulting this compound is then oxidized to ethylene by ACC oxidase .
Transport and Distribution
This compound is transported within cells and throughout the plant. Some evidence suggests the existence of ACC transporters
Subcellular Localization
The enzymes that convert it into ethylene, ACC synthase and ACC oxidase, are known to be localized in the cytosol
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropane-1-D1-carboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.
Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.
Cyclopropanation of Alkenes: Alkenes can be cyclopropanated using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production methods for 1-deuteriocyclopropane-1-carboxylic acid are similar to those used for other cyclopropane derivatives. These methods typically involve large-scale cyclopropanation reactions using diazo compounds or other carbene sources under controlled conditions to ensure high yield and purity .
化学反応の分析
Cyclopropane-1-D1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms in the cyclopropane ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclopropane derivatives.
類似化合物との比較
Cyclopropane-1-D1-carboxylic acid can be compared with other similar compounds such as:
Cyclopropane-1-carboxylic acid: The non-deuterated analog, which has similar chemical properties but different kinetic behaviors.
1-Aminocyclopropane-1-carboxylic acid: A related compound used in plant hormone research.
Cyclopropane derivatives: Other cyclopropane-containing compounds with various functional groups
Uniqueness: The uniqueness of 1-deuteriocyclopropane-1-carboxylic acid lies in its deuterium content, which imparts distinct kinetic and metabolic properties compared to its non-deuterated analogs .
特性
IUPAC Name |
1-deuteriocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUBTXCNDTFJI-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














